![molecular formula C10H12BClO2 B14082785 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane CAS No. 102746-93-0](/img/structure/B14082785.png)
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is substituted with a chloromethyl and phenyl group. Its distinct structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of phenylboronic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate boronate ester, which cyclizes to form the dioxaborinane ring.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenylboronic acid or borate esters.
Reduction: Formation of cyclohexyl derivatives.
Applications De Recherche Scientifique
2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles and electrophiles. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and the formation of boron-containing compounds.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
Chloromethylboronic Acid: Contains a chloromethyl group but lacks the phenyl group and dioxaborinane ring.
Boronic Esters: Similar reactivity but different structural framework.
Uniqueness: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a dioxaborinane ring with both chloromethyl and phenyl substituents. This unique structure imparts distinct reactivity and stability, making it a versatile reagent in synthetic chemistry.
Propriétés
Numéro CAS |
102746-93-0 |
|---|---|
Formule moléculaire |
C10H12BClO2 |
Poids moléculaire |
210.47 g/mol |
Nom IUPAC |
2-[chloro(phenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BClO2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,10H,4,7-8H2 |
Clé InChI |
SEGMPULGIJGGJU-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
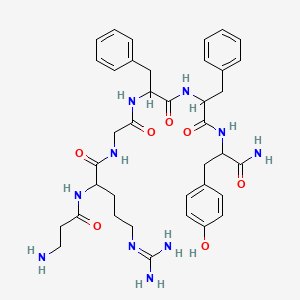


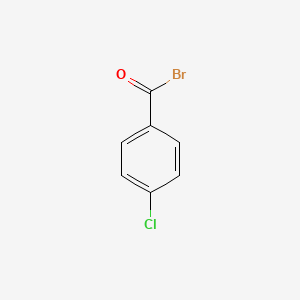
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
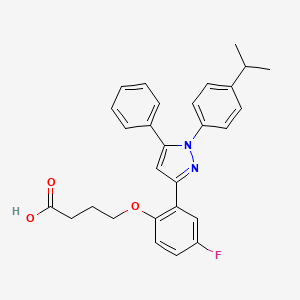
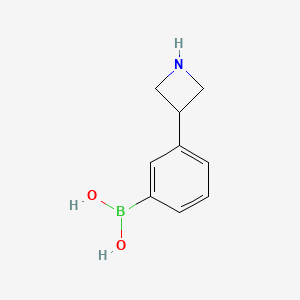
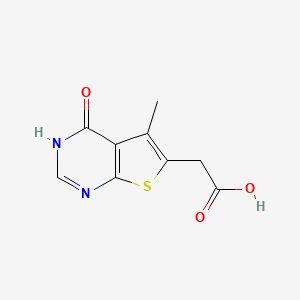
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
